3,4,5-Trimethylphenol

説明

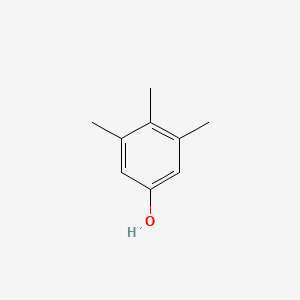

Structure

3D Structure

特性

IUPAC Name |

3,4,5-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-9(10)5-7(2)8(6)3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQQNNZKEJIHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060175 | |

| Record name | 3,4,5-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-54-8 | |

| Record name | 3,4,5-Trimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Hemimellitenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,4,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S1I71213X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 3,4,5-trimethylphenol (CAS No: 527-54-8). This key organic intermediate is of significant interest in various fields, including the synthesis of pharmaceuticals and other complex organic molecules. This document includes a detailed summary of its physicochemical properties, experimental procedures for its synthesis and characterization, and visualizations of its chemical structure and a representative synthetic workflow.

Chemical Structure and Identification

This compound, also known as 3,4,5-hemimellitenol, is an aromatic organic compound.[1][2] It is classified as a phenol, consisting of a benzene (B151609) ring substituted with a hydroxyl group and three methyl groups at positions 3, 4, and 5.[2]

IUPAC Name: this compound[2]

Synonyms: 1-Hydroxy-3,4,5-trimethylbenzene, 5-Hydroxy-1,2,3-trimethylbenzene[2]

Molecular Formula: C₉H₁₂O[2]

Canonical SMILES: CC1=CC(=CC(=C1C)C)O[3]

InChI Key: FDQQNNZKEJIHMS-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and analytical method development.

| Property | Value | Reference(s) |

| Molecular Weight | 136.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 108-110 °C | [4] |

| Boiling Point | 248-249 °C at 760 mmHg (estimated) | [4] |

| Density | 0.996 g/cm³ | [5] |

| Flash Point | 109.1 °C | [5] |

| Solubility | Soluble in alcohol. Insoluble in water. | [4] |

| pKa | 10.25 at 25 °C | [5] |

| LogP | 2.31740 | [5] |

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of trimethylphenols involves the isomerization of a readily available isomer under acidic conditions. The following protocol is a representative example for the synthesis of a trimethylphenol isomer and can be adapted for the synthesis of this compound. A historical synthesis of this compound is also referenced in the Journal of the American Chemical Society, 71, p. 2221, 1949.[6]

Purification by Recrystallization:

Crude this compound can be purified by recrystallization from a suitable solvent such as petroleum ether.[6]

-

Dissolution: The crude solid is dissolved in a minimum amount of hot solvent.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: The purified crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The final product is dried under vacuum.

Analytical Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation (General Protocol):

-

For ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For ¹³C NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Filtration: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common method for obtaining the IR spectrum of solid this compound.

ATR-FT-IR Protocol:

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent like isopropanol (B130326) or ethanol.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or methanol.

-

Injection: Inject 1 µL of the solution into the GC injection port.

-

Chromatographic Separation: The sample is vaporized and separated on a suitable GC column.

-

Ionization and Mass Analysis: As the compound elutes from the column, it is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are then separated based on their mass-to-charge ratio.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analytical characterization of this compound. The information and protocols presented herein are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. The provided data tables and workflow diagrams offer a quick reference for laboratory applications.

References

- 1. This compound(527-54-8) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C9H12O | CID 10696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3,4,5-trimethyl phenol, 527-54-8 [thegoodscentscompany.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 527-54-8 [chemicalbook.com]

An In-Depth Technical Guide to 3,4,5-Hemimellitenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Hemimellitenol, systematically known as 3,4,5-trimethylphenol, is a substituted phenolic compound with emerging interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and potential biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant and antimicrobial properties are presented. Furthermore, this guide explores its photochemical behavior, particularly its interaction with cyclodextrins, and discusses its applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

3,4,5-Hemimellitenol is a phenol (B47542) consisting of a 1,2,3-trimethylbenzene (B126466) core with a hydroxyl substituent at the 5-position.[2][3] Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of 3,4,5-Hemimellitenol

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 3,4,5-Hemimellitenol, 5-Hydroxy-1,2,3-trimethylbenzene | [2] |

| CAS Number | 527-54-8 | [2] |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [2][3] |

| Appearance | Colorless crystalline powder | |

| Melting Point | 108-110 °C | [4] |

| Boiling Point | 248-249 °C | [4] |

| Solubility | Soluble in alcohol; sparingly soluble in water (667.6 mg/L at 25 °C) | [4] |

| pKa | 10.25 (at 25 °C) | |

| LogP | 2.80 - 2.911 | [4] |

Synthesis of 3,4,5-Hemimellitenol

Classical Synthesis Approach

A traditional method for the synthesis of this compound was reported in the Journal of the American Chemical Society in 1949. While the full historical text is not reproduced here, the synthesis generally involves the multi-step chemical modification of a suitable aromatic precursor.

Modern Rhodium-Catalyzed Synthesis

A more recent and efficient method involves the Rhodium(III)-catalyzed coupling of phosphonium (B103445) cations with internal alkynes, which can be adapted to produce various 3,4,5-trisubstituted phenol derivatives, including 3,4,5-Hemimellitenol.[5][6]

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 3,4,5-Trisubstituted Phenols

-

Materials:

-

Appropriate phosphonium cation precursor

-

Internal alkyne

-

[Rh(III)] catalyst (e.g., [Cp*RhCl₂]₂)

-

Co-catalyst/additive (e.g., AgSbF₆)

-

Solvent (e.g., 1,2-dichloroethane)

-

-

Procedure:

-

To a sealed reaction vessel, add the phosphonium cation (1.0 equiv), the internal alkyne (1.2 equiv), the Rh(III) catalyst (2.5 mol %), and the co-catalyst (e.g., AgSbF₆, 10 mol %).

-

Add the appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

-

Logical Relationship of Rhodium-Catalyzed Synthesis

Caption: Rhodium-catalyzed synthesis workflow.

Biological Activity

Phenolic compounds are well-documented for their biological activities, primarily as antioxidant and antimicrobial agents. While specific quantitative data for 3,4,5-Hemimellitenol is limited in publicly available literature, its structural similarity to other antioxidant and antimicrobial phenols suggests it likely possesses these properties.

Antioxidant Activity

The antioxidant potential of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

-

Materials:

-

3,4,5-Hemimellitenol

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of 3,4,5-Hemimellitenol in methanol.

-

Create a series of dilutions of the stock solution to obtain a range of concentrations.

-

In a 96-well plate, add a specific volume of each dilution of the test compound.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.[6][7][8][9][10]

-

Antioxidant Activity Evaluation Workflow

Caption: DPPH antioxidant assay workflow.

Antimicrobial Activity

Phenolic compounds can exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

3,4,5-Hemimellitenol

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microplate

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of 3,4,5-Hemimellitenol in a suitable solvent (e.g., DMSO), and then dilute it in the broth medium.

-

Perform serial two-fold dilutions of the compound in the 96-well plate containing the broth.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the bacterial suspension.

-

Include positive (broth with inoculum, no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.[11][12]

-

Table 2: General Antimicrobial Activity of Phenolic Compounds

| Microorganism Type | General Susceptibility |

| Gram-positive bacteria | Generally more susceptible |

| Gram-negative bacteria | Often show more resistance due to the outer membrane |

| Fungi | Variable susceptibility |

Photochemical Properties in the Presence of β-Cyclodextrin

Studies have shown that the photophysical and photochemical properties of methylated phenols, including this compound, are significantly altered upon forming inclusion complexes with β-cyclodextrin.[2] This interaction can lead to increased fluorescence quantum yields and lifetimes.[2]

Experimental Protocol: Study of Host-Guest Complexation with β-Cyclodextrin

-

Principle: The formation of an inclusion complex between 3,4,5-Hemimellitenol (the guest) and β-cyclodextrin (the host) can be monitored by changes in spectroscopic properties, such as UV-Vis absorption and fluorescence emission.

-

Materials:

-

3,4,5-Hemimellitenol

-

β-Cyclodextrin

-

Aqueous buffer solution

-

Spectrophotometer

-

Spectrofluorometer

-

-

Procedure:

-

Prepare a stock solution of 3,4,5-Hemimellitenol in a minimal amount of a suitable organic solvent and then dilute it in the aqueous buffer.

-

Prepare a series of solutions with a constant concentration of 3,4,5-Hemimellitenol and varying concentrations of β-cyclodextrin.

-

Record the UV-Vis absorption and fluorescence emission spectra for each solution.

-

Analyze the spectral changes to determine the stoichiometry and the association constant (Kₐ) of the inclusion complex.

-

Host-Guest Interaction Pathway

Caption: Formation of a host-guest inclusion complex.

Applications and Future Perspectives

3,4,5-Hemimellitenol is a valuable intermediate in the chemical industry.[1] It serves as a building block for the synthesis of more complex molecules, including:

-

Antioxidants: Used in various industries to prevent oxidative degradation of materials.

-

Pharmaceuticals: As a starting material for the synthesis of active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals: Utilized in the production of pesticides and herbicides.[1][13]

The potential biological activities of 3,4,5-Hemimellitenol warrant further investigation. Future research should focus on:

-

Quantitative Biological Activity: Determining specific IC₅₀ and MIC values against a broader range of microbial strains and in various antioxidant assays.

-

Mechanism of Action: Elucidating the precise molecular mechanisms underlying its potential antioxidant and antimicrobial effects.

-

Drug Development: Exploring its potential as a lead compound for the development of new therapeutic agents.

-

Material Science: Investigating its use in the development of novel polymers and functional materials.

Safety Information

3,4,5-Hemimellitenol is classified as a corrosive substance.[3]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501.[3]

It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.

Conclusion

3,4,5-Hemimellitenol is a versatile phenolic compound with established applications as a chemical intermediate and potential for further development in the fields of medicine and material science. This guide has provided a detailed overview of its properties, synthesis, and potential biological activities, along with standardized experimental protocols. It is hoped that this comprehensive resource will be valuable for researchers and professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H12O | CID 10696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dpph assay ic50: Topics by Science.gov [science.gov]

- 11. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 12. Antimicrobial activity of 10 different plant polyphenols against bacteria causing food-borne disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CAS 527-54-8: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical Constants of 1-Hydroxy-3,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants of 1-Hydroxy-3,4,5-trimethylbenzene, also known as 3,4,5-trimethylphenol. The information herein is curated for professionals in research and development, offering precise data and the methodologies for their experimental determination.

Compound Identity

-

Systematic Name: 1-Hydroxy-3,4,5-trimethylbenzene

-

Common Name: this compound

-

CAS Number: 527-54-8

-

Molecular Formula: C₉H₁₂O

-

Molecular Weight: 136.19 g/mol

-

Chemical Structure:

Physical Constants

The physical properties of 1-Hydroxy-3,4,5-trimethylbenzene are critical for its handling, formulation, and application in various scientific contexts. The following table summarizes its key physical constants.

| Physical Constant | Value | Conditions |

| Melting Point | 108.00 - 110.00 °C | @ 760.00 mm Hg |

| Boiling Point | 248.00 - 249.00 °C | @ 760.00 mm Hg (estimated) |

| Vapor Pressure | 0.015 mmHg | @ 25.00 °C (estimated) |

| Flash Point | 109.10 °C | (estimated) |

| Water Solubility | 667.6 mg/L | @ 25 °C (estimated) |

| Solubility in Alcohol | Soluble | - |

| logP (o/w) | 2.911 | (estimated) |

Experimental Protocols for Determination of Physical Constants

The accurate determination of physical constants is fundamental to chemical characterization. Below are detailed methodologies for the key experiments cited.

3.1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.[1] A sharp melting range typically signifies a high degree of purity.[1]

-

Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.[1]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[1]

-

Procedure:

-

A small amount of dry, finely powdered 1-Hydroxy-3,4,5-trimethylbenzene is packed into a capillary tube to a height of 1-2 cm.[2][3]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[1]

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[1]

-

For accuracy, the determination should be repeated at least twice, and the results averaged.

-

3.2. Water Solubility (Flask Method - OECD 105)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[4][5]

-

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined analytically.[6]

-

Apparatus: Shaking flask, constant temperature bath, centrifuge or filtration apparatus, analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).[6]

-

Procedure:

-

An excess amount of 1-Hydroxy-3,4,5-trimethylbenzene is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid.[6]

-

The concentration of 1-Hydroxy-3,4,5-trimethylbenzene in the clear aqueous phase is determined using a suitable and validated analytical method.[6]

-

The experiment is performed in triplicate to ensure the reliability of the results.

-

3.3. Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

The octanol-water partition coefficient (Kow or logP) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and biological activity.

-

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase.[7]

-

Apparatus: Separatory funnels or centrifuge tubes, mechanical shaker, analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A stock solution of 1-Hydroxy-3,4,5-trimethylbenzene is prepared in either water or n-octanol.

-

The stock solution is added to a separatory funnel containing the other phase. The volume ratios of the two phases are chosen to ensure that the concentration in each phase can be accurately measured.[8][9]

-

The mixture is shaken at a constant temperature until equilibrium is reached (typically for several hours).[8]

-

The two phases are separated by centrifugation or by allowing them to stand.

-

The concentration of the analyte in each phase is determined using an appropriate analytical technique.[7]

-

The Kow is calculated as: Kow = C_octanol / C_water. The result is usually expressed as its base-10 logarithm, logP.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the melting point of an organic solid.

Caption: Workflow for Melting Point Determination.

References

Synthesis of 3,4,5-Trimethylphenol from 1,2,3-Trimethylbenzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 3,4,5-trimethylphenol, a valuable substituted phenolic compound, starting from the readily available hydrocarbon 1,2,3-trimethylbenzene (B126466) (hemimellitene). This document details a multi-step synthesis involving nitration, reduction, diazotization, and hydrolysis, offering detailed experimental protocols and quantitative data to facilitate its application in a laboratory setting.

Introduction

This compound is a polysubstituted phenol (B47542) of interest in various fields of chemical synthesis, including the development of novel pharmaceutical agents and specialty polymers. Its synthesis from 1,2,3-trimethylbenzene is not a direct transformation but can be achieved through a sequence of reliable and well-established organic reactions. The strategic introduction of a hydroxyl group onto the hemimellitene core requires a functional group handle that can be readily converted. The most logical and widely applicable approach involves an initial electrophilic aromatic substitution, followed by functional group interconversions. This guide focuses on a four-step synthesis pathway:

-

Nitration of 1,2,3-trimethylbenzene to introduce a nitro group at the 4-position.

-

Reduction of the nitro group to form the corresponding aniline (B41778) derivative.

-

Diazotization of the primary amine to yield a reactive diazonium salt.

-

Hydrolysis of the diazonium salt to afford the target this compound.

Each step is discussed in detail, with a focus on reaction conditions, purification, and expected outcomes.

Overall Synthesis Pathway

The multi-step synthesis from 1,2,3-trimethylbenzene to this compound is illustrated below.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.

Step 1: Nitration of 1,2,3-Trimethylbenzene

The initial step involves the electrophilic nitration of 1,2,3-trimethylbenzene. The three methyl groups are activating and ortho-, para-directing. The 4-position is the most sterically accessible and electronically favored site for electrophilic attack, leading to the formation of 4-nitro-1,2,3-trimethylbenzene as the major product.[1][2][3]

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. This mixture should be prepared fresh and kept cold.[2]

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3-trimethylbenzene in a suitable solvent such as dichloromethane. Cool this flask in an ice bath to 0 °C.[2]

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1,2,3-trimethylbenzene. Maintain the reaction temperature between 0 and 10 °C throughout the addition.[2][3]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]

-

Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer.[1]

-

Neutralization and Washing: Wash the organic layer sequentially with cold water and a saturated solution of sodium bicarbonate to neutralize any residual acid. Follow with a brine wash.[1][2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]

-

Purification: The crude product can be purified by recrystallization from ethanol (B145695) or methanol, or by column chromatography.[1]

| Parameter | Value/Observation | Conditions |

| Reactants | ||

| 1,2,3-Trimethylbenzene | 1.0 eq | |

| Concentrated HNO₃ (70%) | ~1.5 eq | |

| Concentrated H₂SO₄ (98%) | Catalytic to excess | |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C | [2][3] |

| Reaction Time | 1 - 2 hours | [2] |

| Products | ||

| Major Product | 4-Nitro-1,2,3-trimethylbenzene | [1][3] |

| Minor Isomer | 5-Nitro-1,2,3-trimethylbenzene | [3] |

| Yield | High (specific yield depends on optimization) |

Step 2: Reduction of 4-Nitro-1,2,3-trimethylbenzene

The nitro group of 4-nitro-1,2,3-trimethylbenzene is reduced to a primary amine to yield 3,4,5-trimethylaniline. Catalytic hydrogenation is a common and clean method for this transformation.

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-nitro-1,2,3-trimethylbenzene in a suitable solvent like ethanol or ethyl acetate (B1210297).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

-

Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude 3,4,5-trimethylaniline. Further purification can be achieved by distillation under reduced pressure or recrystallization.

| Parameter | Value/Observation | Conditions |

| Reactants | ||

| 4-Nitro-1,2,3-trimethylbenzene | 1.0 eq | |

| Hydrogen (H₂) | Excess | |

| Palladium on Carbon (Pd/C) | 5-10 wt% | |

| Reaction Conditions | ||

| Solvent | Ethanol or Ethyl Acetate | |

| Temperature | Room Temperature | |

| Pressure | 1-4 atm H₂ | |

| Product | ||

| Product | 3,4,5-Trimethylaniline | |

| Yield | Typically high (>90%) for analogous reactions |

Step 3: Diazotization of 3,4,5-Trimethylaniline

The primary aromatic amine, 3,4,5-trimethylaniline, is converted to its corresponding diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium salt.

-

Amine Solution Preparation: In a beaker, dissolve 3,4,5-trimethylaniline in a mixture of water and concentrated sulfuric acid, cooling in an ice-salt bath to maintain the temperature below 5 °C.[4]

-

Nitrite (B80452) Solution Preparation: In a separate beaker, dissolve sodium nitrite in water and cool the solution.[4]

-

Diazotization: Slowly add the cold sodium nitrite solution to the stirred aniline solution, ensuring the temperature remains between 0 and 5 °C.[4]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C. The presence of excess nitrous acid can be tested with starch-iodide paper.[5] The resulting solution contains the 3,4,5-trimethylbenzenediazonium salt and is used immediately in the next step.

| Parameter | Value/Observation | Conditions |

| Reactants | ||

| 3,4,5-Trimethylaniline | 1.0 eq | |

| Sodium Nitrite (NaNO₂) | ~1.1 eq | |

| Concentrated H₂SO₄ | ~2-3 eq | |

| Reaction Conditions | ||

| Solvent | Water | |

| Temperature | 0 - 5 °C | [4] |

| Reaction Time | ~30 minutes after addition | [4] |

| Product | ||

| Product | 3,4,5-Trimethylbenzenediazonium Salt | (in situ) |

| Yield | Assumed to be quantitative for immediate use |

Step 4: Hydrolysis of the Diazonium Salt

The final step is the hydrolysis of the 3,4,5-trimethylbenzenediazonium salt to produce this compound. This is typically achieved by heating the aqueous solution of the diazonium salt.

-

Hydrolysis: Gently heat the freshly prepared diazonium salt solution to 50-60 °C. Nitrogen gas will be evolved. Maintain this temperature until the gas evolution ceases (approximately 1-2 hours).[4]

-

Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).[4]

-

Washing and Drying: Combine the organic layers and wash with water, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound. The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or by sublimation.

| Parameter | Value/Observation | Conditions |

| Reactant | ||

| 3,4,5-Trimethylbenzenediazonium Salt | 1.0 eq (from previous step) | |

| Reaction Conditions | ||

| Solvent | Water | |

| Temperature | 50 - 60 °C | [4] |

| Reaction Time | 1 - 2 hours (until N₂ evolution ceases) | [4] |

| Product | ||

| Product | This compound | |

| Yield | Moderate to high, depending on substrate and conditions |

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental stages.

Caption: Experimental workflow for the nitration of 1,2,3-trimethylbenzene.

Caption: Experimental workflow for the diazotization and hydrolysis steps.

Conclusion

The synthesis of this compound from 1,2,3-trimethylbenzene is a feasible multi-step process for laboratory-scale preparation. The outlined pathway, proceeding through nitration, reduction, diazotization, and hydrolysis, utilizes a series of robust and well-understood chemical transformations. While the overall yield will be dependent on the optimization of each individual step, this guide provides a solid foundation for researchers and professionals to produce this valuable substituted phenol. Careful control of reaction conditions, particularly temperature during the nitration and diazotization steps, is crucial for achieving high yields and purity.

References

An In-Depth Technical Guide to the Friedel–Crafts Acylation of 3,4,5-Trimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel–Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of particular significance in the synthesis of pharmaceutical intermediates and biologically active molecules. 3,4,5-trimethoxyphenol (B152058) is a valuable starting material due to its polysubstituted pattern, which is a common feature in a variety of natural products and synthetic compounds with therapeutic potential. The acylation of this phenol (B47542) derivative provides access to a range of substituted acetophenones, which are key precursors for the synthesis of flavonoids, chalcones, and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the Friedel–Crafts acylation of 3,4,5-trimethoxyphenol, including detailed experimental protocols, quantitative data, and insights into the applications of the resulting products in drug development.

Reaction Mechanism and Regioselectivity

The Friedel–Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃), activates the acylating agent (typically an acyl chloride or anhydride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 3,4,5-trimethoxyphenol. The substitution is directed by the existing substituents on the phenol ring. The hydroxyl and methoxy (B1213986) groups are strongly activating and ortho-, para-directing. In the case of 3,4,5-trimethoxyphenol, the position ortho to the hydroxyl group and meta to the 3- and 5-methoxy groups (the C2 position) is the most sterically accessible and electronically favored site for acylation. This leads to the regioselective formation of 2-acyl-3,4,5-trimethoxyphenols.

Quantitative Data on the Acylation of 3,4,5-Trimethoxyphenol

The following table summarizes the key quantitative data for a reported successful Friedel–Crafts acylation of 3,4,5-trimethoxyphenol.

| Substrate | Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |

| 3,4,5-Trimethoxyphenol | Acetic Acid | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Acetic Acid | 6-Hydroxy-2,3,4-trimethoxyacetophenone | 76 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-2,3,4-trimethoxyacetophenone[1]

This protocol details the specific acylation of 3,4,5-trimethoxyphenol as reported in the literature.

Materials:

-

3,4,5-trimethoxyphenol

-

Acetic acid (glacial)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,5-trimethoxyphenol in glacial acetic acid.

-

Catalyst Addition: Carefully add boron trifluoride diethyl etherate to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 6-hydroxy-2,3,4-trimethoxyacetophenone.

Protocol 2: General Procedure for Friedel–Crafts Acylation of a Phenolic Compound

This protocol provides a general methodology adaptable for various phenolic substrates and acylating agents, based on common laboratory practices.

Materials:

-

Phenolic substrate (e.g., 3,4,5-trimethoxyphenol)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous Lewis acid (e.g., AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride dropwise to the stirred suspension.

-

Substrate Addition: After stirring for 15-20 minutes, add a solution of the phenolic substrate in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

Acylated derivatives of 3,4,5-trimethoxyphenol are valuable intermediates in the synthesis of compounds with a wide range of biological activities. The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in many natural and synthetic compounds with anticancer properties. For instance, chalcones bearing this moiety have been shown to selectively inhibit oncogenic K-Ras signaling by mislocalizing the K-Ras protein from the plasma membrane.[2]

Targeting the K-Ras Signaling Pathway

Mutations in the K-Ras gene are prevalent in many human cancers. The K-Ras protein functions as a molecular switch in signaling pathways that control cell growth, differentiation, and survival. For its proper function, K-Ras must be localized to the plasma membrane. Chalcones derived from 3,4,5-trimethoxybenzaldehyde (B134019) (which can be synthesized from acylated 3,4,5-trimethoxyphenol) have been identified as compounds that can disrupt this localization, thereby inhibiting downstream signaling and suppressing the growth of K-Ras-driven cancer cells.[2]

Conclusion

The Friedel–Crafts acylation of 3,4,5-trimethoxyphenol is a highly regioselective and efficient method for the synthesis of 2-acyl-3,4,5-trimethoxyphenols. These compounds are versatile intermediates for the development of novel therapeutic agents, particularly in the field of oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of this important class of molecules. Careful control of reaction conditions, especially the exclusion of moisture, is critical for achieving high yields and purity. The continued exploration of new catalysts and reaction conditions will further enhance the utility of this reaction in modern organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Purification of Crude 3,4,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methodologies for the purification of crude 3,4,5-trimethylphenol. It details common impurities, comparative data on purification techniques, and explicit experimental protocols to assist researchers in obtaining high-purity material essential for drug development and other sensitive applications.

Introduction to this compound and Common Impurities

This compound is a substituted phenolic compound of significant interest in the synthesis of various fine chemicals and pharmaceutical intermediates. The purity of this compound is critical for its intended applications, as impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity. Crude this compound, depending on its synthetic route, can contain a variety of impurities that necessitate effective purification.

Common Synthesis and Associated Impurities:

A prevalent synthesis route involves the aromatization of isophorone (B1672270) to 3,5-dimethylphenol (B42653) (3,5-xylenol), followed by methylation. This process can lead to several byproducts. The self-condensation of acetone (B3395972) to form isophorone can also introduce impurities.

Key Impurities Include:

-

Positional Isomers: Other trimethylphenol isomers, such as 2,3,5-trimethylphenol (B45783) and 2,4,5-trimethylphenol, are common due to the multiple available sites for methylation on the phenol (B47542) ring. These isomers often have very similar physical properties, making their separation challenging.

-

Under- and Over-Alkylated Products: Incomplete methylation can result in the presence of residual dimethylphenols (xylenols), while over-methylation can lead to the formation of tetramethylphenols.

-

Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, often presenting as a dark oil in the crude product.

-

Reagents and Solvents: Residual reagents from the synthesis, such as methylating agents and catalysts, as well as solvents, may also be present in the crude mixture.

Comparative Analysis of Purification Methods

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes the primary purification techniques for this compound, with quantitative data largely based on studies of the closely related isomer, 2,3,5-trimethylphenol, due to a lack of specific published data for this compound.

| Purification Method | Primary Application | Typical Solvents/Mobile Phase | Typical Yield | Final Purity | Key Operational Considerations |

| Recrystallization | Removal of minor impurities, final polishing step. | Water, Petroleum Ether, Ethanol, Isopropanol | 70-90% | >98% | Proper solvent selection is critical to prevent "oiling out". Multiple recrystallizations may be needed, which can lower the overall yield. |

| Fractional Distillation | Bulk purification, removal of non-isomeric impurities. | Not Applicable | >80% | 95-98% | Requires a highly efficient fractionating column and careful control of the reflux ratio. Vacuum distillation is recommended to prevent thermal degradation of the phenol. Less effective for separating close-boiling isomers. |

| Preparative HPLC | High-purity separation of isomers and other closely related impurities. | Acetonitrile (B52724)/Water with an acid modifier (e.g., phosphoric or formic acid) | 60-80% | >99% | Can be expensive and time-consuming to scale up. Requires method development to optimize separation. |

Experimental Protocols

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.

Experimental Protocol:

-

Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., isopropanol, ethanol, or a mixture of petroleum ether and a more polar solvent) at its boiling point. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling to room temperature or below.

-

Dissolution: To the bulk of the crude material in a larger Erlenmeyer flask, add the chosen solvent in portions while heating the mixture to its boiling point with gentle swirling. Continue adding the hot solvent until the solid just dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (104-108 °C).

Fractional Distillation

Fractional distillation is employed to separate components of a liquid mixture based on differences in their boiling points. For heat-sensitive compounds like phenols, vacuum distillation is recommended to lower the boiling point and prevent decomposition.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed for vacuum application.

-

Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude this compound. Add boiling chips or a magnetic stir bar for smooth boiling.

-

Applying Vacuum: Carefully apply a vacuum to the system.

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Equilibration and Fraction Collection: As the mixture boils, the vapor will rise through the fractionating column. Allow the vapor to slowly ascend the column to establish a temperature gradient. The temperature at the top of the column should stabilize at the boiling point of the most volatile component at the applied pressure. Collect the fractions in separate receiving flasks as the temperature changes, indicating the distillation of different components. The fraction corresponding to the boiling point of this compound should be collected as the purified product.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers the highest resolution for separating challenging mixtures, particularly isomeric impurities. This method is scalable and can be used for isolating highly pure compounds.[1]

Experimental Protocol:

-

System Preparation: Use a preparative HPLC system equipped with a suitable pump, injector, a C18 or Newcrom R1 column, and a UV detector.[1]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid to improve peak shape.[1] The exact ratio should be optimized for the best separation of this compound from its impurities.

-

Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter to remove any particulate matter.

-

Purification: Inject the prepared sample onto the preparative HPLC column. Monitor the separation using the UV detector.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified this compound.

Visualization of Purification Workflows

The following diagrams illustrate the logical workflows for the described purification methods.

References

An In-depth Technical Guide to 3,4,5-Trimethylphenol (CAS 527-54-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-trimethylphenol (CAS 527-54-8), a versatile chemical intermediate. It covers its chemical and physical properties, a detailed synthesis protocol, its applications, and its biological activities, with a focus on its potential as an antioxidant. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound, also known as 3,4,5-hemimellitenol, is a phenolic compound with three methyl groups substituting the benzene (B151609) ring.[1] Its chemical structure consists of a 1,2,3-trimethylbenzene (B126466) core with a hydroxyl group at the 5-position.[2][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 527-54-8 | [3][4] |

| Molecular Formula | C₉H₁₂O | [3][4] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,4,5-Hemimellitenol, 5-Hydroxy-1,2,3-trimethylbenzene | [3][4] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 108-110 °C | [5] |

| Boiling Point | 248-249 °C (estimated) | [5] |

| Solubility | Soluble in alcohol; sparingly soluble in water (667.6 mg/L at 25 °C, estimated) | [1][5] |

| logP (o/w) | 2.911 (estimated) | [5] |

| pKa | 10.25 (25 °C) | [6] |

Synthesis of this compound

A robust and well-established method for the synthesis of this compound involves a two-step process starting from 1,2,3-trimethylbenzene (hemimellitene):

-

Sulfonation: Electrophilic aromatic substitution of 1,2,3-trimethylbenzene with a sulfonating agent to produce 1,2,3-trimethylbenzene-5-sulfonic acid.

-

Alkali Fusion: Fusion of the resulting sulfonic acid salt with a strong base (e.g., sodium hydroxide) at high temperatures to replace the sulfonic acid group with a hydroxyl group.

Below are detailed experimental protocols for each step.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1,2,3-Trimethylbenzene-5-sulfonic Acid (Step 1)

Materials:

-

1,2,3-Trimethylbenzene (Hemimellitene)

-

Concentrated sulfuric acid (98%)

-

Reaction flask with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

In a reaction flask, combine one molar equivalent of 1,2,3-trimethylbenzene with an equal volume of concentrated sulfuric acid.

-

With continuous stirring, gently heat the mixture using a water bath or heating mantle for approximately one hour.

-

After the reaction period, cool the mixture in an ice bath. The 1,2,3-trimethylbenzene-5-sulfonic acid will begin to crystallize.

-

Separate the crystalline product from the unreacted organic layer by filtration.

-

Wash the crystals with a small amount of 60-70% sulfuric acid to remove impurities.

-

The resulting sulfonic acid can be used directly in the next step or further purified if necessary.

Experimental Protocol: Alkali Fusion to this compound (Step 2) and Work-up

Materials:

-

1,2,3-Trimethylbenzene-5-sulfonic acid (from Step 1)

-

Sodium hydroxide (NaOH)

-

High-temperature reaction vessel (e.g., a nickel or iron crucible)

-

Furnace or high-temperature heating apparatus

-

Water

-

Hydrochloric acid (HCl)

-

Petroleum ether (for crystallization)

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a high-temperature reaction vessel, place approximately 2-3 molar equivalents of sodium hydroxide for each molar equivalent of the sulfonic acid.

-

Heat the sodium hydroxide until it melts (ca. 320°C).

-

Carefully and in small portions, add the 1,2,3-trimethylbenzene-5-sulfonic acid to the molten sodium hydroxide. The reaction is exothermic and will release water vapor.

-

Maintain the temperature of the fusion mixture between 300°C and 350°C for 2-4 hours with occasional stirring until the reaction is complete.

-

Allow the reaction mixture to cool to a manageable temperature and then carefully dissolve the solid mass in water.

-

Transfer the aqueous solution to a beaker and cool it in an ice bath.

-

Slowly acidify the solution with hydrochloric acid until it is acidic (pH < 7), which will precipitate the crude this compound.

-

Collect the crude product by filtration and wash it with cold water.

-

For purification, recrystallize the crude this compound from a suitable solvent such as petroleum ether.

-

Dry the purified crystals under vacuum to yield the final product.

Applications

This compound is a valuable intermediate in the chemical industry, with primary applications in the synthesis of:

-

Pharmaceuticals: It serves as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Agrochemicals: It is used in the manufacturing of certain pesticides and herbicides.

-

Antioxidants: Its phenolic structure makes it a precursor for various antioxidants used in industrial applications.[1]

Biological Activity and Mechanism of Action

While specific studies on the signaling pathways of this compound are limited, its biological activity is predicted to be dominated by its antioxidant properties, a characteristic feature of phenolic compounds.

Antioxidant Activity

The antioxidant mechanism of phenolic compounds like this compound is primarily based on their ability to scavenge free radicals through two main pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, with the electron-donating methyl groups further enhancing this stability.

-

Single Electron Transfer (SET): The phenol (B47542) can donate an electron to a free radical, forming a radical cation, which is subsequently stabilized.

The presence of multiple electron-donating methyl groups on the aromatic ring is expected to increase the electron density and stabilize the phenoxyl radical, suggesting that this compound could be a potent antioxidant.

Proposed Antioxidant Mechanism

Caption: Antioxidant mechanisms of this compound.

Experimental Protocols for In Vitro Antioxidant Assays

To empirically determine the antioxidant capacity of this compound, standard in vitro assays can be employed. Below are generalized protocols for the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to reduce the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (B145695)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a microplate or cuvette, mix a volume of each dilution of the test compound with a volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the scavenging of the ABTS radical cation.

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound.

-

Add a small volume of each test sample dilution to a larger volume of the diluted ABTS radical solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[2]

-

The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value can be determined.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[3] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory and with all necessary safety precautions in place. The provided protocols are generalized and may require optimization for specific experimental conditions.

References

Spectroscopic Data for 3,4,5-Trimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4,5-trimethylphenol, a substituted phenolic compound relevant in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~6.5 | Singlet | 2H | Ar-H |

| ~4.6 | Singlet (broad) | 1H | -OH |

| ~2.2 | Singlet | 3H | Ar-CH₃ (para) |

| ~2.1 | Singlet | 6H | Ar-CH₃ (meta) |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The exact chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~151 | C-OH |

| ~137 | C-CH₃ (meta) |

| ~127 | C-H |

| ~125 | C-CH₃ (para) |

| ~20 | Ar-CH₃ (meta) |

| ~15 | Ar-CH₃ (para) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The major absorption bands in the IR spectrum of this compound are listed below.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 | Strong, Sharp | O-H stretch (free hydroxyl) |

| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

| ~850 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The key peaks in the electron ionization (EI) mass spectrum of this compound are detailed below.[1][2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 80 | [M-CH₃]⁺ |

| 105 | 20 | [M-CH₃-O]⁺ |

| 93 | 30 | [M-C₃H₇]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2.1.2. ¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

2.2.2. Data Acquisition:

-

Record the background spectrum of the empty sample compartment of the FTIR spectrometer.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

2.3.1. Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

2.3.2. Ionization and Analysis:

-

Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[1][2]

-

The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,4,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,4,5-trimethylphenol. It includes a detailed analysis of the fragmentation pathways, quantitative data, and a generalized experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Analysis: Fragmentation Pattern of this compound

This compound (C₉H₁₂O), with a molecular weight of 136.19 g/mol , undergoes characteristic fragmentation upon electron ionization.[1][2] The fragmentation is governed by the stability of the resulting ions, primarily influenced by the aromatic ring and the hydroxyl group.

The molecular ion (M⁺˙) peak is observed at m/z 136 and is typically of high intensity, which is characteristic of aromatic compounds.[1] The primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a highly stable benzylic-type cation at m/z 121 . This fragment is often the base peak in the spectrum, indicating its significant stability.

A subsequent fragmentation pathway involves the loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion (m/z 121), resulting in a fragment at m/z 93 . This is a common fragmentation for phenolic compounds. Further fragmentation can occur, but the peaks at m/z 136, 121, and 93 are the most significant for the identification of this compound.

Quantitative Mass Spectral Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratio (m/z) and relative intensity.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 136 | 75 | [M]⁺˙ (Molecular Ion) |

| 121 | 100 | [M - CH₃]⁺ |

| 93 | 15 | [M - CH₃ - CO]⁺ |

| 91 | 10 | [C₇H₇]⁺ |

| 77 | 8 | [C₆H₅]⁺ |

Experimental Protocols

The analysis of this compound is typically performed using GC-MS. The following is a general protocol that can be adapted for specific instrumentation and sample matrices.[3][4]

1. Sample Preparation:

-

Liquid Samples (e.g., water): Acidify the sample to a pH < 2 with sulfuric acid.[3] Extraction can be performed using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a non-polar solvent like dichloromethane.[3][5]

-

Solid Samples (e.g., plant material): Homogenize the dried and ground sample.[3] Perform a solvent extraction using a mixture such as methanol/water (80:20, v/v).[3]

2. Derivatization (Optional): For some phenolic compounds, derivatization can improve volatility and peak shape. A common method is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group.[3]

-

Protocol: To the dried sample extract, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).[3] Heat the mixture at 70°C for 30 minutes.[3]

3. GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | TraceGOLD TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[4][6] |

| Injection Volume | 1 µL |

| Injector Temperature | 250-275°C[4] |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 60°C, hold for 2-5 min, ramp to 300°C at 8-10°C/min, hold for 5-10 min[4][6] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Ion Source Temperature | 230-280°C[6] |

| Transfer Line Temperature | 280-300°C[4] |

Visualizations

The following diagrams illustrate the key fragmentation pathway of this compound and a general experimental workflow for its analysis.

Caption: Primary fragmentation pathway of this compound under EI-MS.

Caption: General experimental workflow for the GC-MS analysis of phenolic compounds.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals